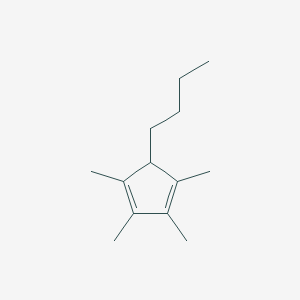

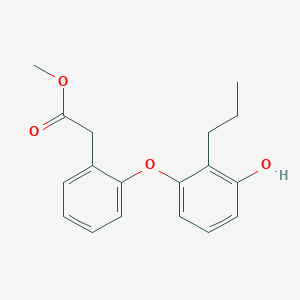

![molecular formula C17H38O9 B12559790 Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol CAS No. 198423-75-5](/img/structure/B12559790.png)

Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol is a complex polymeric compound. This compound is a type of polycarbonate, which is known for its excellent mechanical properties, transparency, and resistance to impact. Polycarbonates are widely used in various industries, including automotive, electronics, and medical devices, due to their durability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol typically involves the polycondensation reaction of diethyl carbonate with diols such as 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol. The reaction is usually carried out in the presence of a catalyst, such as potassium tert-butoxide, under reduced pressure and elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale polycondensation processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. The polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol undergoes various chemical reactions, including:

Esterification: Reaction with carboxylic acids to form esters.

Transesterification: Exchange of ester groups with alcohols.

Hydrolysis: Breakdown of the polymer into its monomers in the presence of water and an acid or base catalyst.

Common Reagents and Conditions

Catalysts: Potassium tert-butoxide, sodium methoxide.

Solvents: Toluene, diglyme.

Conditions: Elevated temperatures (60-120°C), reduced pressure (90-100 Torr).

Major Products

The major products of these reactions include various polycarbonate and polyester copolymers, which can be tailored for specific applications by adjusting the reaction conditions and the ratio of reactants .

Scientific Research Applications

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other polycarbonates and copolymers.

Biology: Employed in the development of biocompatible materials for medical implants and devices.

Medicine: Utilized in drug delivery systems due to its biocompatibility and biodegradability.

Industry: Applied in the production of high-performance plastics for automotive and electronic components

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. In biological systems, the polymer’s biocompatibility allows it to integrate with tissues without causing adverse reactions. The polymer’s degradation products are non-toxic and can be safely metabolized by the body. In industrial applications, the polymer’s mechanical properties and resistance to environmental factors make it an ideal material for durable and long-lasting products .

Comparison with Similar Compounds

Similar Compounds

Polyethylene terephthalate (PET): A widely used polyester with excellent mechanical properties but lower impact resistance compared to polycarbonates.

Polylactic acid (PLA): A biodegradable polymer with good biocompatibility but lower thermal stability.

Polypropylene carbonate (PPC): A polycarbonate with similar properties but derived from carbon dioxide and propylene oxide.

Uniqueness

Carbonic acid, diethyl ester, polymer with 2,2’-(1,2-ethanediylbis(oxy))bis(ethanol) and 1,6-hexanediol stands out due to its unique combination of mechanical strength, transparency, and biocompatibility. Its ability to undergo various chemical modifications allows for the creation of tailored materials for specific applications, making it a versatile and valuable compound in both research and industry .

Properties

CAS No. |

198423-75-5 |

|---|---|

Molecular Formula |

C17H38O9 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C6H14O4.C6H14O2.C5H10O3/c7-1-3-9-5-6-10-4-2-8;7-5-3-1-2-4-6-8;1-3-7-5(6)8-4-2/h7-8H,1-6H2;7-8H,1-6H2;3-4H2,1-2H3 |

InChI Key |

BUOCCRXFCCQVPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCC.C(CCCO)CCO.C(COCCOCCO)O |

Related CAS |

198423-75-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

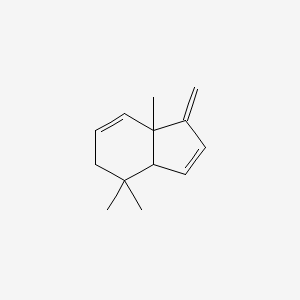

![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

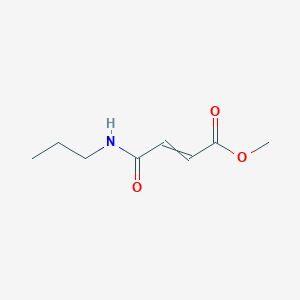

![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)

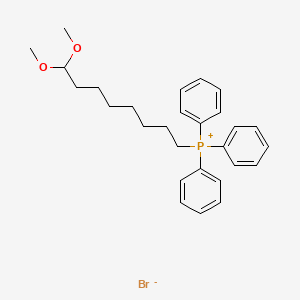

![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)

![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)